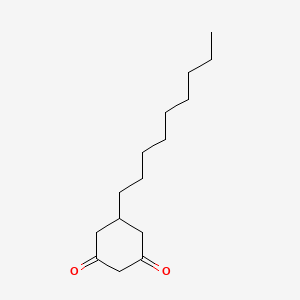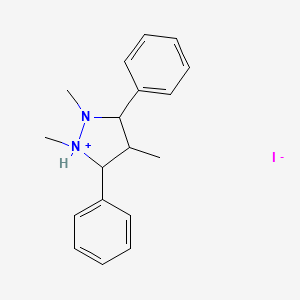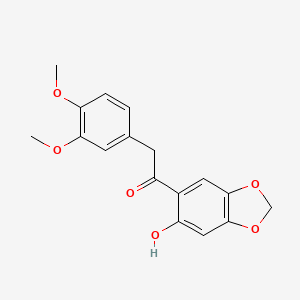
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one is an organic compound that belongs to the class of phenylpropanoids. These compounds are known for their diverse biological activities and are often found in various natural products. The compound’s structure includes a benzodioxole ring and a dimethoxyphenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 6-hydroxy-2H-1,3-benzodioxole.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 3,4-dimethoxybenzaldehyde and the hydroxyl group of 6-hydroxy-2H-1,3-benzodioxole in the presence of a base such as sodium hydroxide.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one involves:
Molecular Targets: The compound may interact with various enzymes and receptors in the body.
Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1-(2,3-dihydroxyphenyl)ethan-1-one: Similar structure but with different hydroxylation pattern.
2-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)ethan-1-one: Similar structure but with a different position of the hydroxyl group.
Uniqueness
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61243-78-5 |
|---|---|
Molekularformel |
C17H16O6 |
Molekulargewicht |
316.30 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-1-(6-hydroxy-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C17H16O6/c1-20-14-4-3-10(6-15(14)21-2)5-12(18)11-7-16-17(8-13(11)19)23-9-22-16/h3-4,6-8,19H,5,9H2,1-2H3 |
InChI-Schlüssel |
GBHIIZJHKCGCQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=CC3=C(C=C2O)OCO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
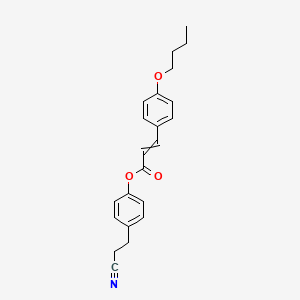
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)


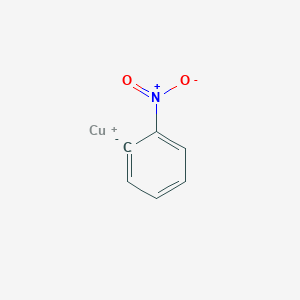

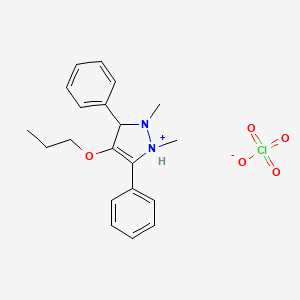
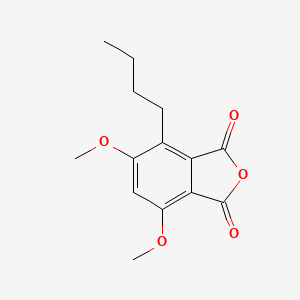

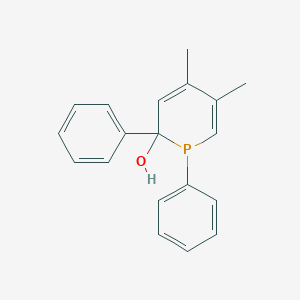
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
